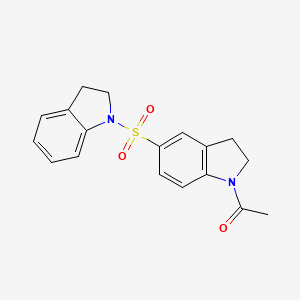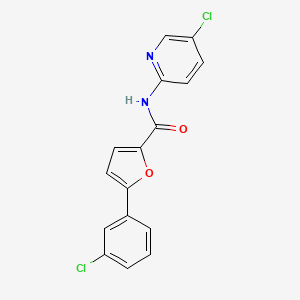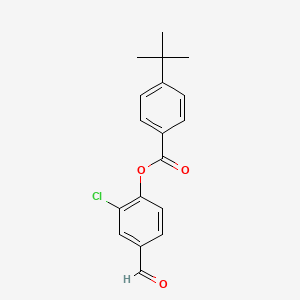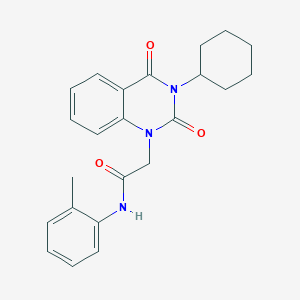
3-allyl-2,6-dimethyl-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-2,6-dimethyl-4-quinolinol is a chemical compound that belongs to the class of quinolinols. It is a yellowish powder that is soluble in organic solvents like ethanol, methanol, and chloroform. This compound has been widely studied due to its potential applications in various fields, such as medicine, agriculture, and materials science.
Aplicaciones Científicas De Investigación
3-allyl-2,6-dimethyl-4-quinolinol has been studied for its potential applications in various fields. In medicine, it has been shown to have antibacterial, antifungal, antiviral, and anticancer properties. It has been found to inhibit the growth of various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus niger. In addition, it has been found to have antiviral activity against herpes simplex virus type 1 and type 2. Furthermore, it has been shown to have anticancer activity against various cancer cell lines, including cervical cancer, breast cancer, and lung cancer.
Mecanismo De Acción
The mechanism of action of 3-allyl-2,6-dimethyl-4-quinolinol is not fully understood. However, it is believed to act by disrupting the membrane integrity of bacteria and fungi, leading to cell death. It has also been shown to inhibit the replication of viruses by interfering with their DNA synthesis. In addition, it has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-allyl-2,6-dimethyl-4-quinolinol has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. It has also been found to have antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, it has been shown to have anti-inflammatory activity by inhibiting the production of various inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-allyl-2,6-dimethyl-4-quinolinol in lab experiments include its high potency, broad-spectrum activity, and low toxicity. It can be easily synthesized using various methods, and it is soluble in organic solvents, making it easy to handle in the lab. However, one limitation of using this compound is its instability in aqueous solutions, which can lead to degradation and loss of activity over time.
Direcciones Futuras
There are several future directions for research on 3-allyl-2,6-dimethyl-4-quinolinol. One direction is to study its potential applications in agriculture, as it has been shown to have antifungal activity against various plant pathogens. Another direction is to investigate its mechanism of action in more detail, as this could lead to the development of more potent analogs. Furthermore, future research could focus on optimizing the synthesis method to obtain higher yields and purity of 3-allyl-2,6-dimethyl-4-quinolinol. Finally, more studies could be conducted to evaluate the safety and efficacy of this compound for use in various applications.
Métodos De Síntesis
The synthesis of 3-allyl-2,6-dimethyl-4-quinolinol can be achieved through various methods, including the Povarov reaction, the Skraup reaction, and the Mannich reaction. The Povarov reaction involves the reaction of an arylamine, an aldehyde, and an alkene in the presence of an acid catalyst. The Skraup reaction involves the condensation of aniline, glycerol, and an oxidizing agent like sulfuric acid or nitric acid. The Mannich reaction involves the condensation of an amine, an aldehyde, and a ketone in the presence of an acid catalyst. These methods have been optimized to obtain high yields of 3-allyl-2,6-dimethyl-4-quinolinol with minimal impurities.
Propiedades
IUPAC Name |
2,6-dimethyl-3-prop-2-enyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-4-5-11-10(3)15-13-7-6-9(2)8-12(13)14(11)16/h4,6-8H,1,5H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGSBOSRWALTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[(4-chlorophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5833706.png)
![N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B5833723.png)






![N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-methyl-2-thiophenecarbohydrazide](/img/structure/B5833762.png)
![N-{3-[N-(4-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5833770.png)
![ethyl 4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5833779.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5833792.png)

![dimethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5833808.png)